(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile
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Overview
Description
1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] typically involves multiple steps, starting with the preparation of the pyrazolidine ringThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and pyrazolidine derivatives. Compared to these, 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is unique due to its specific substituents and the presence of both a cyano and a methoxy group, which can influence its reactivity and biological activity. Examples of similar compounds include 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine and 3(5)-substituted pyrazoles .
Properties
Molecular Formula |
C29H22ClN3O |
---|---|
Molecular Weight |
464g/mol |
IUPAC Name |
(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile |
InChI |
InChI=1S/C29H22ClN3O/c1-34-28-27(20-9-3-2-4-10-20)29(33(32(28)19-31)22-17-15-21(30)16-18-22)25-13-7-5-11-23(25)24-12-6-8-14-26(24)29/h2-18,27-28H,1H3/t27-,28+/m1/s1 |
InChI Key |
XYZPQTGUBKVTLR-IZLXSDGUSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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